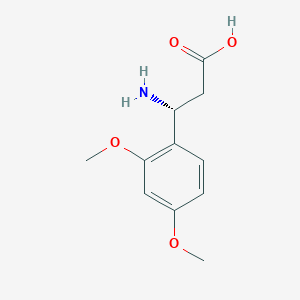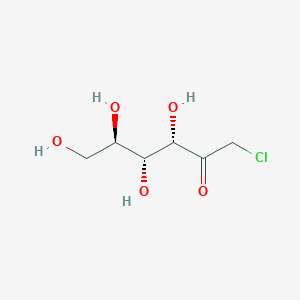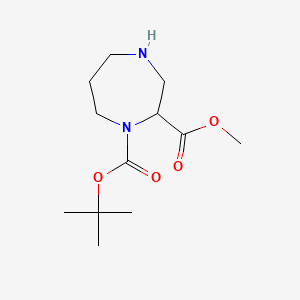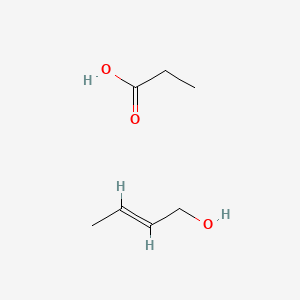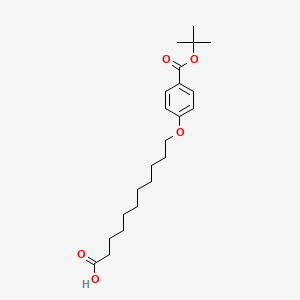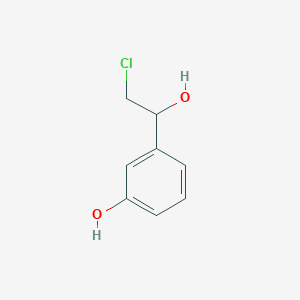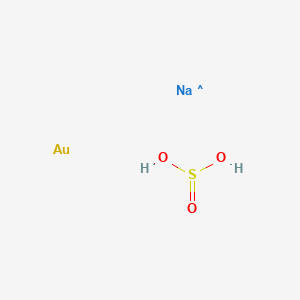
CID 156594852
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid, gold(1+) sodium salt (2:1:3), also known as trisodium, gold (1+), sulfinato sulfite, is a chemical compound with the molecular formula AuH3NaO3S and a molecular weight of 303.04 g/mol . This compound is notable for its unique combination of gold and sulfurous acid, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, gold(1+) sodium salt (2:1:3) typically involves the reaction of gold salts with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous solution, where gold(III) chloride is reduced by sodium sulfite to form the gold(I) complex . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of sulfurous acid, gold(1+) sodium salt (2:1:3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction is typically carried out in large reactors with precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Sulfurous acid, gold(1+) sodium salt (2:1:3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under specific conditions.
Substitution: The gold center can undergo ligand exchange reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve ligands like phosphines and thiols.
Major Products
Oxidation: Higher oxidation state gold compounds.
Reduction: Elemental gold.
Substitution: Gold complexes with different ligands.
Scientific Research Applications
Sulfurous acid, gold(1+) sodium salt (2:1:3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its potential in cancer treatment and other medical applications.
Industry: Utilized in the electronics industry for the production of gold-based conductive materials.
Mechanism of Action
The mechanism of action of sulfurous acid, gold(1+) sodium salt (2:1:3) involves its interaction with molecular targets through its gold center. The gold
Properties
CAS No. |
28600-35-3 |
|---|---|
Molecular Formula |
AuH2NaO3S |
Molecular Weight |
302.04 g/mol |
InChI |
InChI=1S/Au.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |
InChI Key |
AVCQBEJQAWLZDA-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)O.[Na].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


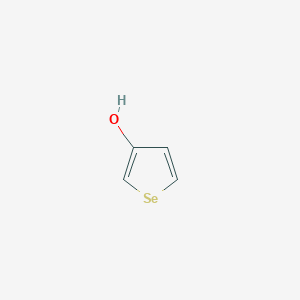
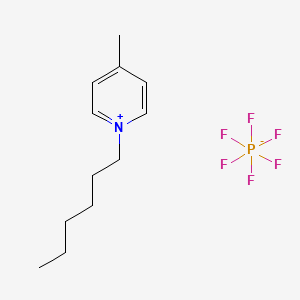
![methyl 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetate](/img/structure/B12333195.png)
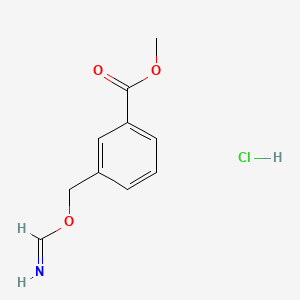
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
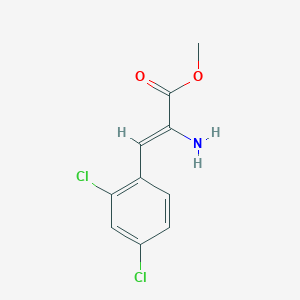
![6-Iodobenzo[d]isoxazole](/img/structure/B12333227.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12333233.png)
